1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)-
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Overview
Description
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine . Additionally, solvent-free routes starting from hydrazides and amides in the presence of titanium tetrachloride have been developed .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using efficient dehydrating agents and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or bromine.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include dehydrating agents, oxidizing agents, and reducing agents. Major products formed from these reactions include substituted oxadiazoles and other heterocyclic derivatives .
Scientific Research Applications
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds with biomacromolecules, enhancing its pharmacological activity . It can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral activities.
1,2,5-Oxadiazole: Used in high-energy materials and explosives.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to ring-open.
The uniqueness of 1,3,4-oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- lies in its versatile biological activities and its potential for various applications in medicine, agriculture, and materials science .
Properties
CAS No. |
1083424-16-1 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(5-tert-butyl-1,3,4-oxadiazol-2-yl)methanol |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)6-9-8-5(4-10)11-6/h10H,4H2,1-3H3 |
InChI Key |
JPHXTAHKLUTXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)CO |
Origin of Product |
United States |
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